N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine typically involves the protection of the amino group of L-leucine with a Boc group. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected L-leucine is then coupled with 3-pyridin-3-yl-L-serine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol . The compound can also participate in peptide bond formation, where the Boc group protects the amino group during the coupling reaction .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Coupling: EDCI and HOBt in an organic solvent like DMF (dimethylformamide).
Major Products
The major product of deprotection is the free amino acid, L-leucyl-3-pyridin-3-yl-L-serine . During peptide synthesis, the major product is the desired peptide chain with the Boc group removed .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as an intermediate in the synthesis of peptides and other complex molecules . In biology, it is used to study protein interactions and functions by incorporating it into synthetic peptides . In medicine, it is used in the development of peptide-based drugs and therapeutic agents . In industry, it is used in the large-scale production of peptides for research and pharmaceutical applications .
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine involves the protection of the amino group with the Boc group. This prevents unwanted side reactions during peptide synthesis . The Boc group can be selectively removed under mild acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved are primarily related to peptide bond formation and deprotection .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- N-(tert-Butoxycarbonyl)prolinal
- N-(tert-Butoxycarbonyl)amino acids
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-3-pyridin-3-yl-L-serine is unique due to its specific combination of L-leucine and 3-pyridin-3-yl-L-serine, which provides distinct properties for peptide synthesis and biological studies . Its Boc-protected amino group ensures stability during synthesis and allows for selective deprotection .
Properties
CAS No. |
659747-29-2 |
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Molecular Formula |
C19H29N3O6 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C19H29N3O6/c1-11(2)9-13(21-18(27)28-19(3,4)5)16(24)22-14(17(25)26)15(23)12-7-6-8-20-10-12/h6-8,10-11,13-15,23H,9H2,1-5H3,(H,21,27)(H,22,24)(H,25,26)/t13-,14-,15?/m0/s1 |
InChI Key |
MNMIBKVUOCJEBY-ZYOSVBKOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C1=CN=CC=C1)O)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C1=CN=CC=C1)O)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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